![molecular formula C24H38K4O16S4 B13896880 tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple sulfonate groups and a cyclopenta[a]phenanthrene core. Its properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate involves multiple steps. The starting materials typically include cyclopenta[a]phenanthrene derivatives, which undergo sulfonation reactions to introduce the sulfonate groups. The reaction conditions often require the use of strong acids such as sulfuric acid and elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate exerts its effects involves its interaction with specific molecular targets. The sulfonate groups play a crucial role in binding to proteins and enzymes, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
Tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate is unique due to its multiple sulfonate groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups.
Propriétés
Formule moléculaire |
C24H38K4O16S4 |
|---|---|
Poids moléculaire |
867.2 g/mol |
Nom IUPAC |
tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate |
InChI |
InChI=1S/C24H42O16S4.4K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;;;;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;/q;4*+1/p-4 |
Clé InChI |
FRQCGFNZMCVWNU-UHFFFAOYSA-J |
SMILES canonique |
CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C.[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


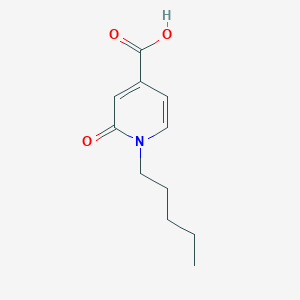
![1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)
![Ethyl 2-[1-(benzylamino)cyclopropyl]acetate](/img/structure/B13896805.png)
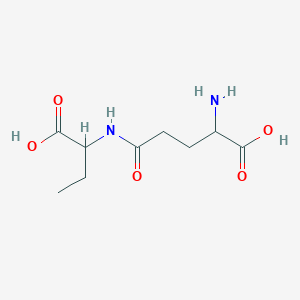
![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)


![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
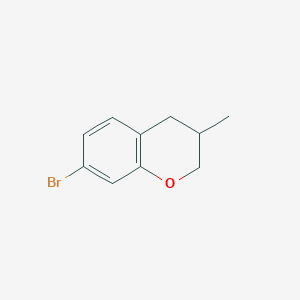
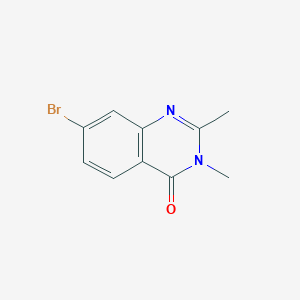

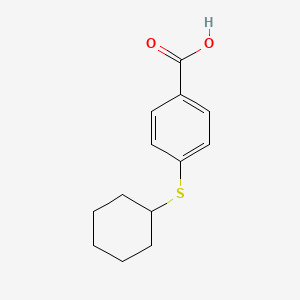
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)

